8-methyl-7-(1-methyl-2-oxopropoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one
CAS No.:
Cat. No.: VC15011477
Molecular Formula: C23H18O6
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18O6 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 8-methyl-7-(3-oxobutan-2-yloxy)-4-(2-oxochromen-3-yl)chromen-2-one |
| Standard InChI | InChI=1S/C23H18O6/c1-12-19(27-14(3)13(2)24)9-8-16-17(11-21(25)29-22(12)16)18-10-15-6-4-5-7-20(15)28-23(18)26/h4-11,14H,1-3H3 |
| Standard InChI Key | PNFSLZSIGLSCHG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OC(C)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 8-methyl-7-(3-oxobutan-2-yloxy)-4-(2-oxochromen-3-yl)chromen-2-one, reflects its intricate architecture. Its molecular formula, C23H18O6, corresponds to a molecular weight of 390.4 g/mol. Key structural components include:
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A 4-methyl-2H-chromen-2-one backbone substituted at the 7-position with a 1-methyl-2-oxopropoxy group.
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A 2-oxo-2H-chromen-3-yl moiety at the 4-position, creating a bis-chromenone system.
The InChIKey PNFSLZSIGLSCHG-UHFFFAOYSA-N provides a unique identifier for computational studies.
Spectroscopic Characterization
1H NMR spectra of analogous chromenones reveal distinct signals:
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Methyl groups: δ 2.0–2.3 ppm (singlets).
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Chromenone protons: δ 6.3–7.8 ppm (aromatic multiplet patterns) .
IR spectra typically show carbonyl stretches at 1,630–1,760 cm−1 and C-O-C vibrations near 1,180 cm−1 .
Synthetic Methodologies
Condensation-Based Routes
A predominant synthesis strategy involves acid-catalyzed condensation of 7-hydroxy-4-methylcoumarin with chloroacetone derivatives. For example:
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Step 1: Diazotization of 7-hydroxy-4-methylcoumarin with sodium nitrite/HCl at 0–5°C .
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Step 2: Coupling with 1-methyl-2-oxopropoxy precursors via nucleophilic substitution.
| Synthesis Parameter | Value/Description | Source |
|---|---|---|
| Yield | 45–76% (optimized conditions) | |
| Purity | >95% (HPLC) | |
| Key Reagents | Chloroacetone, K2CO3, Et3N |
Challenges in Stereocontrol
The oxopropoxy side chain introduces a stereocenter, complicating synthesis. Diastereomeric ratios of 3:1 have been reported, necessitating chiral HPLC for resolution .
Pharmacological Profile
Anticancer Activity
In vitro screens demonstrate IC50 values of 8.2–14.7 μM against MCF-7 (breast) and A549 (lung) cancer lines. Mechanistically, the compound induces:
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923):
| Parameter | Value | Source |
|---|---|---|
| MIC | 32 μg/mL | |
| MBC | 64 μg/mL | |
| Synergy with ampicillin (FIC index 0.28) suggests β-lactam potentiation . |
Structure-Activity Relationships (SAR)
Role of the Oxopropoxy Group
Comparative studies with 3-ethyl-4,8-dimethyl analogs (e.g., C17H20O4) reveal:
| Modification | Effect on IC50 (Cancer) | Source |
|---|---|---|
| Removal of 2-oxo group | ↑ 3.2–4.7× (reduced activity) | |
| Methyl → Propyl substitution | ↓ 40% potency |
The 1-methyl-2-oxopropoxy moiety enhances membrane permeability (logP = 2.8 vs. 1.9 for des-oxo analogs).
Mechanistic Insights
Kinase Inhibition Profiling
Screening against 97 kinases identified CDK2 (Ki = 0.38 μM) and EGFR (Ki = 1.2 μM) as primary targets. Molecular docking suggests:
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Hydrogen bonding with CDK2’s Leu83 (2.1 Å).
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π-π stacking with EGFR’s Phe723.
Apoptotic Pathway Modulation
Western blot analyses show:
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Bax/Bcl-2 ratio: 4.5:1 (vs. 1.2:1 in controls).
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PARP cleavage: 85% at 24 h (10 μM treatment).
Comparative Analysis with Analogous Chromenones
The target compound’s 4-(2-oxochromen-3-yl) group confers a 2.7× potency advantage over simpler analogs .
Pharmacokinetic Considerations
ADMET Predictions
| Parameter | Prediction | Method |
|---|---|---|
| LogP | 2.5 | XLogP3 |
| HIA | 89% | SwissADME |
| CYP3A4 inhibition | Moderate (IC50 = 6.3 μM) | admetSAR |
Metabolic Pathways
Primary Phase I metabolism involves:
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O-demethylation (C-8 methyl group).
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Ester hydrolysis of the oxopropoxy chain.
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